4-cyclohexyl-N,N-dimethylpiperidin-4-amine
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Overview
Description
4-Cyclohexyl-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C13H26N2 It is a piperidine derivative, characterized by the presence of a cyclohexyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N,N-dimethylpiperidin-4-amine typically involves the reaction of cyclohexylamine with N,N-dimethylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium cyanoborohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-Cyclohexyl-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar in structure but lacks the cyclohexyl group.
Cyclohexyl-pyridin-4-yl-amine: Contains a pyridine ring instead of a piperidine ring
Uniqueness
4-Cyclohexyl-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a cyclohexyl group and a dimethylpiperidine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-cyclohexyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-15(2)13(8-10-14-11-9-13)12-6-4-3-5-7-12/h12,14H,3-11H2,1-2H3 |
InChI Key |
IHXBKWFMMFMINE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)C2CCCCC2 |
Origin of Product |
United States |
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